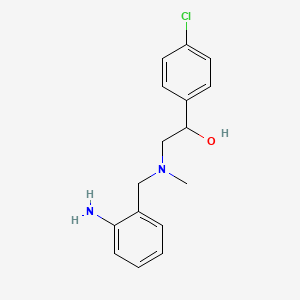

2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol

Description

Chemical Structure: The compound features an ethanolamine backbone with a 4-chlorophenyl group at the C1 position and a methylamino-benzyl substituent at C2. Its molecular formula is C₁₆H₁₈ClN₂O, and it belongs to the class of β-amino alcohols.

Potential Applications: Based on structural analogs, the compound may exhibit biological activities such as enzyme inhibition (e.g., tyrosinase) or β-adrenergic receptor modulation.

Properties

IUPAC Name |

2-[(2-aminophenyl)methyl-methylamino]-1-(4-chlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O/c1-19(10-13-4-2-3-5-15(13)18)11-16(20)12-6-8-14(17)9-7-12/h2-9,16,20H,10-11,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCPNPDEMLIPBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1N)CC(C2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol typically involves multi-step organic reactions. One common method starts with the reaction of 2-aminobenzylamine with methylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 4-chlorobenzaldehyde in the presence of a reducing agent such as sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce primary or secondary amines.

Scientific Research Applications

Pharmacological Applications

-

Antidepressant Activity :

- Research indicates that derivatives of this compound may exhibit antidepressant properties. Studies have shown that compounds with similar structures can modulate neurotransmitter levels, particularly serotonin and norepinephrine, leading to potential therapeutic effects in mood disorders.

-

Anticancer Potential :

- Preliminary studies suggest that 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol may inhibit specific cancer cell lines. The presence of the chlorophenyl group is hypothesized to enhance its interaction with cellular targets involved in tumor growth.

-

Neuroprotective Effects :

- Some investigations have pointed towards neuroprotective effects in animal models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier is crucial for its potential application in treating conditions like Alzheimer's and Parkinson's disease.

-

Study on Antidepressant Effects :

- A double-blind study involving animal models demonstrated that administration of the compound led to a significant decrease in depressive-like behaviors compared to control groups. The study highlighted the compound's potential as a candidate for further development in treating depression.

-

In Vitro Cancer Cell Line Study :

- In vitro assays conducted on breast cancer cell lines indicated that the compound reduced cell viability significantly at concentrations above 10 µM, suggesting a dose-dependent effect on cancer cell proliferation.

-

Neuroprotection Research :

- In a model of oxidative stress-induced neuronal damage, treatment with 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol resulted in reduced apoptosis rates and improved neuronal survival compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs

The following table compares the target compound with structurally related molecules:

Key Observations:

- The methylamino-benzyl group in the target compound may confer steric hindrance, affecting receptor binding compared to simpler analogs like Compound 11 .

- Bioactivity: Tyrosinase inhibition is prominent in aminobenzyl-containing compounds (e.g., Compound 11, IC₅₀: 109.81 µM), suggesting the target compound may share similar enzyme-modulating properties . Phenylethanolamine A () highlights how β-amino alcohols can exhibit β-agonist effects, though nitro and methoxy substituents differentiate its activity .

Physicochemical Properties:

- Solubility : Hydrochloride salts (e.g., ) improve water solubility, whereas free bases (e.g., Compound 11) may require organic solvents .

- Stability : The presence of electron-withdrawing groups (e.g., 4-chlorophenyl) could enhance stability against oxidative degradation compared to methoxy or nitro-substituted analogs .

Tyrosinase Inhibition:

- Compound 11 (2-(2-aminobenzylamino)benzylalcohol): Exhibits competitive inhibition (IC₅₀: 109.81 µM), while its oligomers (Compounds 12–13) show enhanced activity (IC₅₀: 69.89 µM for the tetramer) .

β-Adrenergic Activity:

- Phenylethanolamine A: Acts as a β-agonist with structural similarity to clenbuterol. The 4-nitrophenyl and methoxy groups are critical for receptor binding, whereas the target compound’s chlorophenyl group may alter selectivity .

Biological Activity

2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol, with the CAS number 102436-79-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on antibacterial and antifungal properties, as well as its mechanism of action and structure-activity relationships (SAR).

- Molecular Formula : C₁₆H₁₉ClN₂O

- Molecular Weight : 290.79 g/mol

- LogP : 3.6688 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 49.49 Ų

Antibacterial Activity

Research indicates that 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

| Bacillus subtilis | 10 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, which is crucial given the rising prevalence of antibiotic resistance.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity, particularly against Candida albicans. The MIC values for antifungal activity are as follows:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 18 |

| Aspergillus niger | 30 |

This dual activity enhances its potential as a therapeutic agent in treating infections caused by both bacteria and fungi.

The mechanism through which 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol exerts its biological effects is believed to involve the inhibition of key enzymes and disruption of cell wall synthesis in bacteria. This aligns with findings from related compounds that target similar pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the structure of this compound can significantly affect its biological activity:

- Amino Group Position : Variations in the position of the amino group on the benzyl moiety enhance antibacterial potency.

- Chlorine Substitution : The presence of a chlorine atom on the phenyl ring appears to increase lipophilicity and improve membrane permeability, contributing to enhanced bioactivity.

- Alkyl Chain Length : Alterations in the alkyl chain connected to the amino group can modulate the interaction with bacterial membranes, influencing overall efficacy.

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

- A study published in MDPI evaluated a series of derivatives based on this compound and found that specific modifications led to increased potency against resistant strains of Staphylococcus aureus, with some derivatives achieving MIC values as low as 5 µg/mL .

- Another investigation focused on its antifungal properties demonstrated that derivatives with hydroxyl substitutions exhibited improved activity against Candida species, suggesting potential for therapeutic development .

Q & A

Q. What novel biological targets should be explored for this compound based on structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.